3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties.
Mechanism of Action
Target of Action
The primary target of the compound 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . This inhibition is observed in an established ATP depletion assay with or without the cytochrome bcc: aa3 (QcrB) inhibitor Q203 . The inhibition of Cyt-bd disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the Cyt-bd . This results in ATP depletion, disrupting the normal functioning of the bacteria and leading to its death .
Pharmacokinetics
The compound’s activity against mycobacterium tuberculosis suggests that it is able to reach its target in the bacteria and exert its inhibitory effect .
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It has been found to exhibit very good antimycobacterial activity with ATP IC 50 values from 6 to 54 μM in the presence of Q203 .
Action Environment
The compound’s action can be influenced by the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis . For example, all derivatives were much less potent against M. tuberculosis H37Rv compared to N0145 (IC 50 's from 24 to >100 μM and 9–52 μM, respectively), an observation that may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
Biochemical Analysis
Biochemical Properties
3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), a key enzyme in the energy metabolism of Mycobacterium tuberculosis . The compound’s interaction with this enzyme suggests its potential role in biochemical reactions related to energy metabolism.
Cellular Effects
The cellular effects of this compound have been studied in the context of its antimycobacterial activity . It has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This suggests that the compound may influence cell function by interfering with the cellular processes of these bacteria.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Cyt-bd. The compound inhibits this enzyme, thereby affecting the energy metabolism of Mycobacterium tuberculosis . This inhibition could lead to changes in gene expression and enzyme activity within the cell.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Given its inhibitory effect on Cyt-bd, it may be involved in pathways related to energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with suitable reagents to form the thienopyrimidine core . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the thienopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for drug development.
Industry: Its derivatives are used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring system.
Thieno[3,4-b]pyridine-7-carboxamides: These compounds have a different ring fusion pattern but exhibit comparable biological activities.
Uniqueness
3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the dimethylamino group, which can significantly influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents.
Properties
IUPAC Name |
3-(dimethylamino)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-10(2)11-5-9-6-3-4-13-7(6)8(11)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOYUYYWUGDAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C=NC2=C(C1=O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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